Chlorbetamide
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Overview
Description
Chlorbetamide is a dichlorobenzene.
Scientific Research Applications
High Performance Liquid Chromatographic Assay
Chlorpropamide (CLP), a sulphonyl-urea derivative, has applications in the treatment of type 2 diabetes mellitus. A study describes a sensitive and specific HPLC method with UV detection for determining CLP in various forms, indicating its robustness and accuracy in pharmaceutical and biological analysis (Basavaiah, 2017).
Mechanosynthesis in Pharmaceutics
Mechanochemistry has been applied to synthesize sulfonyl-(thio)ureas, including chlorpropamide. This synthesis method offers good yields and highlights the practicality of mechanochemistry in producing pharmaceutically relevant compounds (Tan et al., 2014).
Capillary Electrophoresis in Drug Adulteration Analysis
Chlorpropamide has been analyzed using high-performance capillary electrophoresis in the context of identifying synthetic anti-diabetic drugs adulterating traditional Chinese medicines, demonstrating its role in ensuring the safety and integrity of medicinal products (Ku et al., 2003).
Fluorescence Enhancement Research
Chlorpropamide enhances the intrinsic fluorescence intensity of erbium, allowing for its monitoring through fluorimetric probes. This finding has implications for the development of sensitive detection methods in biochemical research (Faridbod et al., 2009).
Diabetes Treatment Studies
Several studies have focused on chlorpropamide as a treatment for diabetes, examining its efficacy, mechanism of action, and comparison with other anti-diabetic drugs in various clinical settings (Turner et al., 1984), (Seviour et al., 1986), (Papa et al., 2006).
Anti-Aging Effects Study
A study on the anti-aging effects of chlorpropamide found it can delay aging in different organisms and cells. It appears to act on mitochondrial complex-II and increases mitochondrial reactive oxygen species, providing a new perspective on its biological actions beyond diabetes treatment (Mao et al., 2021).
properties
CAS RN |
97-27-8 |
---|---|
Product Name |
Chlorbetamide |
Molecular Formula |
C11H11Cl4NO2 |
Molecular Weight |
331 g/mol |
IUPAC Name |
2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C11H11Cl4NO2/c12-8-2-1-7(9(13)5-8)6-16(3-4-17)11(18)10(14)15/h1-2,5,10,17H,3-4,6H2 |
InChI Key |
STLZCUYBVPNYED-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN(CCO)C(=O)C(Cl)Cl |
Appearance |
Solid powder |
Other CAS RN |
97-27-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Chlorbetamide; NSC 16110; NSC-16110; NSC16110 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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